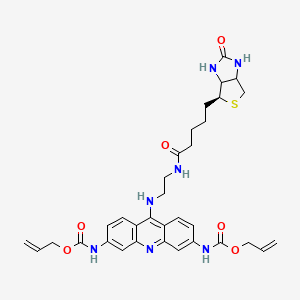

2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Acridine and Acridone in Oncology

Acridine and acridone derivatives, including those similar in structure to "2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine," have shown significant promise in oncological research. The DNA-binding properties of these compounds, characterized by their ability to intercalate between DNA strands, make them potent pharmacophores for the design of antitumor drugs. These compounds are being explored for their selectivity towards tumor cells and their potential in photodynamic therapy and as hypoxia-selective drugs, which target tumor cells specifically under low oxygen conditions prevalent within many solid tumors (Belmont & Dorange, 2008).

Advances in Acridine Derivatives

Recent efforts in the development of acridine derivatives have focused on enhancing their therapeutic potency and selectivity. This includes the exploration of azaacridine and other heteroatom-substituted acridine derivatives to broaden their application. These efforts aim to improve the localization of these compounds at disease sites, overcome tumor resistance, and potentially combine them with other bioactive agents like DNA repair protein inhibitors for improved outcomes in cancer chemotherapy (Zhang et al., 2014).

Acridine as Antiproliferative Agents

Acridine derivatives have been extensively researched for their anti-proliferative properties, targeting topoisomerase enzymes that are crucial for DNA's structural integrity. These compounds inhibit the enzymes' activity, interfering with DNA's biological function, which is vital in cancer cell proliferation. The research has highlighted the structure-activity relationship of these compounds, providing insights into their potential use as antiproliferative agents in cancer treatment (Aparna et al., 2022).

Mechanism of Action

Target of Action

The primary target of 2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine is the cytosolic pH of most cells . The compound is a dual-excitation ratiometric pH indicator, making it ideal for measuring changes in the cytosolic pH .

Mode of Action

The compound interacts with its target by determining the pH-dependent ratio of emission intensity when the dye is excited at approximately 490 nm versus the emission intensity when excited at its isobestic point of approximately 440 nm . This interaction allows for the measurement of changes in the cytosolic pH of most cells .

Biochemical Pathways

The compound affects the biochemical pathway related to pH homeostasis within the cell . By acting as a pH indicator, it can provide insight into the functioning of this pathway and its downstream effects, which include various cellular processes that are sensitive to pH changes.

Result of Action

The result of the compound’s action is the ability to measure changes in the cytosolic pH of most cells . This can provide valuable information about cellular function and health, as many biological processes are pH-dependent.

properties

IUPAC Name |

prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N7O6S/c1-3-15-45-32(43)36-20-9-11-22-24(17-20)38-25-18-21(37-33(44)46-16-4-2)10-12-23(25)29(22)35-14-13-34-28(41)8-6-5-7-27-30-26(19-47-27)39-31(42)40-30/h3-4,9-12,17-18,26-27,30H,1-2,5-8,13-16,19H2,(H,34,41)(H,35,38)(H,36,43)(H,37,44)(H2,39,40,42)/t26?,27-,30?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBKZAUVHZDVGB-RITVZFNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)NCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N7O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747155 |

Source

|

| Record name | Diprop-2-en-1-yl (9-{[2-({5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]amino}acridine-3,6-diyl)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

661.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219125-65-1 |

Source

|

| Record name | Diprop-2-en-1-yl (9-{[2-({5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]amino}acridine-3,6-diyl)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)